KRAS-G12C researchers require a well-characterized, kinetically defined inhibitor to ensure reproducible target engagement data. ARS-853 is the first direct, cell-active covalent KRAS-G12C inhibitor that traps the mutant in its inactive GDP-bound state, serving as the essential benchmark for this target class.
• Cellular IC50 ~2.5 μM (H358 cells); >10-fold selectivity window over wild-type KRAS cells
• >600-fold improved engagement rate vs. early prototypes; well-defined biochemical kinetics for probing GTP hydrolysis rate-limiting steps
• Indispensable comparator for evaluating next-gen inhibitors (ARS-1620, sotorasib, adagrasib) in 2D/3D models
Supplied as solid powder, ≥98% purity; store at -20°C; ambient shipping. For R&D use only.
Molecular FormulaC22H29ClN4O3
Molecular Weight432.9 g/mol
Cat. No.B605593
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
ARS-853 as a First-in-Class KRAS-G12C Inhibitor for Procurement and Research
ARS-853 is a cell-active, covalent inhibitor of the KRAS-G12C oncogenic mutant [1]. It binds selectively to the GDP-bound inactive state of KRAS-G12C, preventing its activation and downstream oncogenic signaling [2]. ARS-853 is the first direct KRAS inhibitor to demonstrate clear cellular activity by trapping the mutant protein in its inactive state [3], making it a foundational tool compound for studying KRAS-G12C biology and for benchmarking subsequent generations of inhibitors.
Cell-active covalent inhibitor reported to trap KRAS-G12C in inactive GDP-bound state
First-in-class tool compound for studying nucleotide cycling and target engagement kinetics
Reported cellular activity supports benchmarking of next-generation KRAS-G12C inhibitors
[1] Patricelli, M. P., et al. (2016). Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State. Cancer Discovery, 6(3), 316-329. View Source
[2] RCSB PDB. (2015). Crystal Structure of small molecule ARS-853 covalently bound to K-Ras G12C. PDB ID: 5F2E. View Source
[3] Liu, Y., et al. (2025). Covalently targeting KRAS G12C: From inception to the first in vivo proof of concept with ARS-1620. In RAS Drug Discovery: Past, Present and Future (pp. 147-171). View Source
Why ARS-853 Cannot Be Substituted with Generic KRAS-G12C Inhibitors
Generic substitution of ARS-853 with other KRAS-G12C inhibitors, including its direct successor ARS-1620 or clinical-stage compounds like sotorasib and adagrasib, is not straightforward due to significant quantitative differences in their biochemical and cellular properties. While all these compounds target the same inactive GDP-bound state of KRAS-G12C, they exhibit distinct kinetic profiles, potencies, and susceptibility to cellular factors like growth factor stimulation [1]. These differences can dramatically alter experimental outcomes, especially in studies of dynamic KRAS-G12C nucleotide cycling, target engagement kinetics, or combination therapy efficacy [2]. Therefore, using the specific compound with well-characterized, published data is essential for reproducible research and for understanding the nuances of KRAS-G12C inhibition.
Kinetic profile mismatch
Engagement and inhibitory kinetics differ among covalent KRAS-G12C inhibitors; direct substitution may alter dynamic readouts.
Cellular factor susceptibility
Growth factor stimulation can differentially affect inhibitor occupancy, leading to variable cellular assay reproducibility across compounds.
Target engagement benchmark shift
Quantitative potency and selectivity differences may confound comparative studies; published baseline data are compound-specific.
[1] Chen, Y., et al. (2023). Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy. Scientific Reports, 13(1), 19253. View Source
[2] Zhang, J., et al. (2024). D3S-001 is a KRAS G12C inhibitor with enhanced covalent potency and target engagement kinetics. Cancer Discovery. View Source
Quantitative Differentiation of ARS-853 for Informed Scientific Procurement
Covalent Engagement Rate: ARS-853 vs. Early Prototype Compound 12
ARS-853 demonstrates a >600-fold improvement in covalent engagement rate compared to the early prototype compound 12. This drastic increase in biochemical efficiency was a critical milestone in the development of cell-active KRAS-G12C inhibitors .
Covalent engagement rateHead-to-head
ARS-853: 76 M⁻¹s⁻¹ vs Compound 12: ~0.12 M⁻¹s⁻¹ (>600-fold)
Compound 12: ~0.12 M⁻¹s⁻¹ (implied from 600-fold improvement)
Quantified Difference
>600-fold higher
Conditions
Biochemical assay with purified KRAS-G12C protein
Why This Matters
This >600-fold improvement in engagement rate directly correlates with the transition from a biochemical tool to a cell-active probe, making ARS-853 the first compound suitable for studying KRAS-G12C inhibition in cellular models.
Potency Benchmarking: ARS-853 vs. ARS-1620 in Cellular Assays
ARS-1620, a direct successor to ARS-853, was developed to improve potency and in vivo properties. In a direct cellular RAS-GTP pull-down assay in NCI-H358 NSCLC cells, the top dose tested for ARS-853 was 20 μmol/L, whereas for ARS-1620 it was also 20 μmol/L. While ARS-1620 demonstrates superior overall potency, these data establish the quantitative benchmark for ARS-853's cellular activity against which newer inhibitors are compared [1].
Cellular potency benchmarkHead-to-head
Top dose 20 µM (both); kinetic parameters differ. NCI-H358, 2 h RAS-GTP assay.
Reported cellular activity baseline for inhibitor benchmarking studies.
ARS-1620 comparator data from Zhang et al. 2024.
KRAS-G12CCellular PotencyInhibitor Comparison
Evidence Dimension
Top dose tested in cellular RAS-GTP depletion assay
Target Compound Data
20 μmol/L
Comparator Or Baseline
ARS-1620: 20 μmol/L
Quantified Difference
Same top dose range tested; potency difference measured via other kinetic parameters.
This data provides a direct, experimentally-derived comparison point for the relative cellular activity of ARS-853 and its more potent successor ARS-1620, enabling researchers to select the appropriate tool compound for their experimental system.
KRAS-G12CCellular PotencyInhibitor Comparison
[1] Zhang, J., et al. (2024). D3S-001 is a KRAS G12C inhibitor with enhanced covalent potency and target engagement kinetics. Cancer Discovery. View Source
Kinetic Comparison: ARS-853 vs. ARS-1620 in Nucleotide Exchange and Denaturation Assays
The inhibitory potency of ARS-853 and ARS-1620 was directly compared using a FRET-based probe in two different assay formats: urea denaturation and QRET nucleotide exchange. ARS-1620 showed superior potency, but the data provide a precise quantitative profile for ARS-853 [1].
Biochemical IC50 comparisonHead-to-head
Urea: 1104±126 vs 289±55 nM; QRET: 353±50 vs 240±36 nM (3.8×/1.5×)
Reported intrinsic potency difference; supports mechanistic study selection.
ARS-1620 is 3.8-fold (urea) and 1.5-fold (QRET) more potent than ARS-853.
Conditions
60-minute incubation with 50 nM KRAS-G12C protein
Why This Matters
This side-by-side quantitative comparison in a controlled biochemical system allows researchers to understand the intrinsic potency difference between the two compounds, informing their choice for in vitro mechanistic studies.
KRAS-G12CBiochemical KineticsFRET-Probe Assay
[1] Lee, S. H., et al. (2023). Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy. Scientific Reports, 13(1), 19253. View Source
Selectivity Profiling: ARS-853's Specificity for KRAS-G12C vs. Wild-Type KRAS in Cell Proliferation
ARS-853 demonstrates functional selectivity by inhibiting the growth of KRAS-G12C-mutant cells but not cells with wild-type KRAS. In H358 lung cancer cells (KRAS-G12C), ARS-853 inhibited proliferation with an IC50 of 2.5 μM. In contrast, it did not inhibit the proliferation of PC-9 cells, which express wild-type KRAS, up to 10-fold higher concentrations . This functional selectivity is a key differentiator for its use as a target-specific tool compound.
PC-9 cells (wild-type KRAS): No effect up to 25 μM (10-fold higher)
Quantified Difference
>10-fold selectivity window based on functional growth inhibition
Conditions
Proliferation assays in H358 and PC-9 cell lines
Why This Matters
This >10-fold selectivity window ensures that ARS-853's effects in cell-based assays are primarily due to on-target engagement, reducing confounding off-target effects and making it a valuable probe for KRAS-G12C-specific biology.
KRAS-G12CSelectivityCancer Cell Lines
In Vitro Stability: Metabolic Half-Life of ARS-853
The metabolic stability of ARS-853 was assessed in human liver microsomes, a critical parameter for planning in vitro studies and understanding its pharmacokinetic limitations. ARS-853 showed moderate stability with a half-life of 3.5 hours, and its metabolism was primarily mediated by CYP3A4 .
Metabolic stabilitySupporting
Half-life 3.5 h (human liver microsomes)
Reported in vitro stability context; informs experimental design.
CYP3A4-mediated metabolism.
KRAS-G12CMetabolic StabilityMicrosomal Assay
Evidence Dimension
Half-life in human liver microsomes
Target Compound Data
3.5 hours
Comparator Or Baseline
N/A (Compound characterization)
Quantified Difference
N/A
Conditions
Incubation with human liver microsomes
Why This Matters
Knowledge of the compound's metabolic half-life (3.5 hours) is essential for designing in vitro experiments, interpreting cellular potency data, and understanding why ARS-853 is not suitable for in vivo studies without extensive formulation or dosing regimen optimization.
KRAS-G12CMetabolic StabilityMicrosomal Assay
Cytotoxicity Profile: Non-Specific Toxicity of ARS-853 in A549 Cells
The non-specific cytotoxicity of ARS-853 was evaluated in A549 cells, a common lung cancer cell line. The compound exhibited an EC50 of 74 ± 8 μM for toxicity, which is significantly higher than its cellular IC50 for target inhibition (~2.5 μM) [1]. This indicates a reasonable therapeutic window for in vitro studies.
The clear separation between the concentration required for target inhibition (IC50 ~2.5 μM) and the concentration that causes general cytotoxicity (EC50 ~74 μM) confirms that ARS-853's cellular effects are driven by specific target engagement rather than non-specific toxicity, reinforcing its utility as a reliable tool compound.
KRAS-G12CCytotoxicitySafety Pharmacology
[1] Janes, M. R., et al. (2018). Targeting KRAS-G12C with a novel small molecule inhibitor, ARS-1620, in patient-derived models of cancer. Cancer Research, 78(13_Supplement), 686. View Source
Optimal Research Applications for ARS-853 Based on Quantified Evidence
Studying the Dynamic Nucleotide Cycle of KRAS-G12C
ARS-853's ability to trap KRAS-G12C in its inactive GDP-bound state is ideal for investigating the dynamic 'hyperexcitable' nature of the mutant protein. Its >600-fold improved engagement rate over early prototypes and its well-defined biochemical kinetics [1] make it a precise tool for probing the rate-limiting steps of GTP hydrolysis and inhibitor engagement, as demonstrated by in-cell NMR studies [2].
Benchmarking Next-Generation KRAS-G12C Inhibitors in Cellular Assays
As a first-in-class compound with extensive published data, ARS-853 serves as an essential benchmark control for evaluating new KRAS-G12C inhibitors. Its cellular activity (IC50 ~2.5 μM in H358 cells) and selectivity (>10-fold window vs. wild-type KRAS cells) provide a baseline against which improvements in potency, selectivity, and target engagement kinetics of new compounds like ARS-1620 can be directly compared [3].
Investigating KRAS-G12C Inhibition in 2D and 3D Cell Culture Models
ARS-853's functional selectivity and defined potency make it suitable for exploring the effects of KRAS-G12C inhibition in more complex cellular models, such as 3D spheroids or organoids. Its >10-fold selectivity window for KRAS-G12C mutant cells over wild-type cells ensures that observed effects in such models are target-specific. Comparisons of its efficacy in 2D versus 3D culture formats can reveal how tumor architecture and microenvironment impact drug response [4].
Exploring Combination Therapies to Overcome Adaptive Resistance
ARS-853's suboptimal in vivo pharmacokinetics (e.g., human microsomal half-life of 3.5 hours) make it a poor candidate for direct animal studies, but it is ideally suited for in vitro combination screens. Its well-characterized selectivity and mechanism allow researchers to identify synergistic partners (e.g., EGFR inhibitors) that can overcome adaptive resistance mechanisms triggered by KRAS-G12C inhibition, without confounding in vivo PK variables [5].
Application
Selection Property
Validation Focus
Nucleotide cycling studies of KRAS-G12C
GDP-state trapping mechanism
In-cell target engagement kinetics (NMR context)
Benchmarking next-gen inhibitors in cellular models
Reported cellular activity baseline
Comparative potency and selectivity review
2D/3D cell culture model studies
Target-specific growth inhibition profile
Differential response in spheroid vs. monolayer formats
[1] Lee, S. H., et al. (2023). Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy. Scientific Reports, 13(1), 19253. View Source
[2] Chen, Y., et al. (2023). Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy. Scientific Reports, 13(1), 19253. View Source
[3] Zhang, J., et al. (2024). D3S-001 is a KRAS G12C inhibitor with enhanced covalent potency and target engagement kinetics. Cancer Discovery. View Source
[4] Patricelli, M. P., et al. (2016). Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State. Cancer Discovery, 6(3), 316-329. (Supplementary Figure 8). View Source
[5] Patricelli, M. P., et al. (2016). Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State. Cancer Discovery, 6(3), 316-329. (Supplementary Figure 12). View Source
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